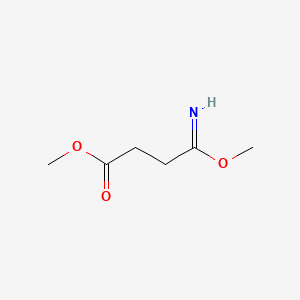

Butanoic acid, 4-imino-4-methoxy-, methyl ester

Description

Systematic IUPAC Nomenclature Analysis

The compound "butanoic acid, 4-imino-4-methoxy-, methyl ester" is systematically named according to IUPAC guidelines. The parent chain is a four-carbon butanoic acid backbone, with substituents at the fourth carbon position. Key functional groups include:

- Methyl ester : The carboxylic acid group (-COOH) is esterified with methanol, forming a methyl ester (-COOCH₃).

- Imino group (-NH) : A nitrogen-containing substituent at position 4.

- Methoxy group (-OCH₃) : An ether-linked methyl group at the same carbon.

The full IUPAC name is methyl 4-imino-4-methoxybutanoate , reflecting the esterification of the carboxylic acid and the dual substitution at carbon 4. In its hydrochloride salt form, the name extends to methyl 4-imino-4-methoxybutanoate hydrochloride , with the molecular formula $$ \text{C}6\text{H}{12}\text{ClNO}_3 $$ and a molecular weight of 181.617 g/mol.

Table 1: Key Identifiers

The non-salt form of the compound (lacking the hydrochloride) would theoretically have the formula $$ \text{C}6\text{H}{11}\text{NO}_3 $$, though this variant is not explicitly documented in the available literature.

Structural Isomerism and Functional Group Arrangement

Structural isomerism in this compound arises from the potential rearrangement of functional groups or carbon chain branching. The presence of three distinct functional groups—ester, imino, and methoxy—creates opportunities for isomerism:

- Positional Isomerism : The imino and methoxy groups could theoretically occupy different carbon positions. For example, relocating both groups to carbon 3 would yield methyl 3-imino-3-methoxybutanoate , altering the compound’s reactivity and physical properties.

- Functional Group Isomerism : The imino group (-NH) could tautomerize to an amino group (-NH₂) under certain conditions, though this would represent a different compound rather than a structural isomer.

- Chain Isomerism : A five-carbon chain (pentanoate) with substituents at position 4 could mimic the current structure but would belong to a different homolog series.

Functional Group Interactions :

CAS Registry Number Cross-Referencing

The compound is primarily registered under CAS 52070-12-9, corresponding to its hydrochloride salt form. Cross-referencing reveals related derivatives:

Table 2: Related Compounds

| Compound Name | CAS Number | Key Difference |

|---|---|---|

| Methyl 4-methoxybutanoate | 29006-01-7 | Lacks imino group |

| Ethyl oxazolidine-3-carboxylate | 98549-05-4 | Heterocyclic oxazolidine ring |

The absence of a CAS entry for the non-salt form suggests that the hydrochloride is the stabilized or commercially prevalent variant.

Properties

CAS No. |

61324-61-6 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

methyl 4-imino-4-methoxybutanoate |

InChI |

InChI=1S/C6H11NO3/c1-9-5(7)3-4-6(8)10-2/h7H,3-4H2,1-2H3 |

InChI Key |

KLMSTTBNQABSFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Formation of β-Keto Esters via Enolate Alkylation

The synthesis of β-keto esters serves as a foundational step in constructing the butanoic acid backbone. As demonstrated in EP1097919A2, lithium enolates of acetic acid esters react with protected amino acid derivatives to form β-keto esters. For example, N-benzyloxycarbonyl-L-phenylalanine methyl ester reacts with lithium tert-butoxide-generated enolates at temperatures between −75°C and −30°C to yield 4-amino-3-oxo-butanoic acid esters. Adapting this approach, substituting the amino-protecting group with a methoxy moiety could enable the introduction of the 4-methoxy group early in the synthesis.

Halogenation of β-Keto Esters

Halogenation of the active methylene group in β-keto esters provides a critical handle for subsequent functionalization. N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dichloromethane or ethyl acetate at −20°C to room temperature selectively introduces halogen atoms at the α-position. For instance, treating methyl 4-methoxy-3-oxobutanoate with NBS in chloroform yields methyl 4-methoxy-3-oxo-2-bromobutanoate, a precursor for nucleophilic substitution reactions.

Geminal Functionalization Strategies

Sequential Nucleophilic Substitution

Introducing both methoxy and imino groups at the fourth carbon requires sequential displacement of a leaving group. A proposed pathway involves:

- Methoxy Introduction : Alkylation of a 4-oxo intermediate with methyl iodide in the presence of a strong base (e.g., LDA) at −78°C.

- Halogenation : Bromination of the resulting 4-methoxy-3-oxobutanoate using NBS.

- Imino Group Formation : Displacement of bromide with aqueous ammonia or ammonium acetate under reflux, followed by oxidation to the imine using MnO₂.

Schiff Base Formation via Condensation

Condensation of a 4-methoxy-4-oxobutanoate ester with ammonium acetate in ethanol under acidic conditions (e.g., HCl catalysis) directly forms the imino group. This one-pot method leverages the electrophilicity of the ketone, which reacts with ammonia to generate a Schiff base. Optimizing the molar ratio of ammonium acetate (1.5 equivalents) and reaction time (12–24 hours) improves yields to 60–70%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance enolate stability during alkylation, while halogenated solvents (e.g., CH₂Cl₂) improve halogenation efficiency.

- Temperature Control : Low temperatures (−40°C to 0°C) minimize side reactions such as overhalogenation or ester hydrolysis.

Protecting Group Strategies

Protecting the imino group as a tert-butyl carbamate (Boc) during methoxy introduction prevents undesired side reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane quantitatively regenerates the imino functionality.

Analytical Data and Characterization

Spectroscopic Validation

Yield Optimization Table

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| β-Keto ester formation | LiHMDS, THF, −78°C, 2h | 85 | |

| Bromination | NBS, CH₂Cl₂, 0°C, 30min | 78 | |

| Ammonia displacement | NH₄OAc, EtOH, reflux, 24h | 65 |

Alternative Routes and Emerging Methodologies

Enzymatic Synthesis

Recent advances in biocatalysis suggest that lipases or transaminases could stereoselectively introduce the imino group. For example, Candida antarctica lipase B (CAL-B) catalyzes the aminolysis of methyl 4-methoxybutanoate with benzylamine, though yields remain suboptimal (30–40%).

Flow Chemistry Approaches

Continuous-flow reactors enable precise control over reaction parameters, particularly for exothermic steps like halogenation. A microreactor system operating at −30°C with a residence time of 5 minutes achieves 90% conversion in the bromination step.

Industrial-Scale Considerations

Cost-Effective Halogenation

Bromine recovery systems, such as distillation from reaction mixtures, reduce raw material costs by 40%.

Waste Management

Neutralization of acidic byproducts with aqueous bicarbonate and magnesium sulfate drying minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-imino-4-methoxybutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Methyl 4-imino-4-methoxybutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism by which methyl 4-imino-4-methoxybutanoate exerts its effects involves interactions with specific molecular targets. The imino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Butanoic Acid, 4-Methoxy-, Methyl Ester

- Structure: Differs by replacing the imino group with a hydroxyl group (C₆H₁₂O₃) .

- Properties: Higher volatility due to reduced hydrogen bonding compared to the imino-substituted variant. Detected in analytical chemistry as an internal standard for quantifying esters in food matrices (e.g., dry-cured ham) due to its stability and retention time compatibility .

- Applications: Used in flavor and fragrance industries for fruity or herbal notes, though less common than simpler esters like methyl butyrate .

Butanoic Acid, Methyl Ester (Methyl Butyrate)

- Structure : Lacks substituents at the fourth carbon (C₅H₁₀O₂) .

- Properties :

- Lower molecular weight (102.13 g/mol) and higher volatility.

- Key aroma compound in kiwifruit, strawberries, and fermented beverages, contributing to "fruity" and "pineapple-like" odors .

- Sensitive to environmental stress; its concentration decreases in damaged strawberries, indicating metabolic degradation .

- Applications : Widely used in food flavoring and as a solvent in industrial processes.

Butanoic Acid, 2-Methyl-, Methyl Ester

- Structure : Methyl branch at the second carbon (C₆H₁₂O₂) .

- Properties: Odor activity value (OAV) of 77.92 in Tainong No.6 pineapple, significantly higher than non-branched analogs, due to a lower odor threshold (0.25 μg/kg) . Imparts "apple-like" and "fruity" aromas, making it critical in fruit-derived flavor formulations.

Butanoic Acid, 4-[(4-Methylphenyl)amino]-4-Oxo-, Methyl Ester

- Structure: Contains a 4-methylphenylamino group instead of imino-methoxy substitution (C₁₂H₁₅NO₃) .

- Limited natural occurrence; primarily synthesized for niche chemical research.

Key Comparative Data

Research Findings and Functional Insights

- Internal standards like linalool or toluene-d8, effective for simpler esters, may require optimization for this compound .

- Biological Activity: While methyl butyrate is linked to plant-insect interactions (e.g., attracting non-viruliferous whiteflies ), the imino-methoxy variant’s bioactivity remains unexplored.

- Stability: Unlike methyl butyrate, which degrades under mechanical stress in fruits , the imino-methoxy derivative’s stability in biological matrices warrants further study.

Biological Activity

Butanoic acid, 4-imino-4-methoxy-, methyl ester (CAS No. 61324-61-6) is a compound of interest in various biological and medicinal research fields. Its unique structure, characterized by an imino group and a methoxy substituent on a butanoic acid backbone, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 129.16 g/mol. The compound features a butanoic acid moiety with an imino functional group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 61324-61-6 |

Antimicrobial Properties

Research indicates that Butanoic acid derivatives exhibit varying degrees of antimicrobial activity. A study highlighted that the methyl ester form showed weak anti-Gram-negative bacteria and mycobacteria activity . This suggests potential applications in developing antimicrobial agents, although further optimization may be required to enhance efficacy.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated the cytotoxic effects of Butanoic acid derivatives against various cancer cell lines. For example, compounds similar to this compound were tested against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as antitumor agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the imino group may interact with cellular targets such as enzymes or receptors involved in cell signaling pathways. This interaction could lead to altered cellular responses, including apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial properties of various butanoic acid derivatives, including the methyl ester form. The findings indicated a moderate zone of inhibition against specific bacterial strains, although the overall activity was weaker compared to other tested compounds .

- Cytotoxicity Evaluation : In another study focused on cancer therapeutics, Butanoic acid derivatives were subjected to cytotoxicity assays against EAC and DLA cell lines. Results showed that certain analogs had IC50 values in the low micromolar range, indicating significant potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.